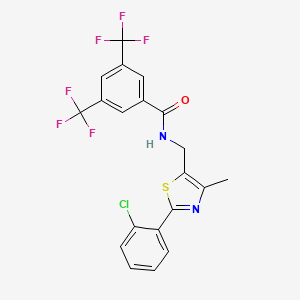

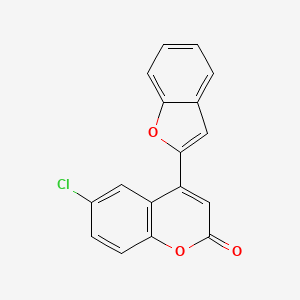

![molecular formula C11H11N3O2S B2882221 {2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1176779-50-2](/img/structure/B2882221.png)

{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thiazole-based compound that has shown potential in various biological applications, including drug discovery and development.

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of related compounds involves innovative methodologies that yield complex molecules with potential applications in drug discovery and material science. For example, the Cross-Claisen Condensation technique has been utilized for creating heterocyclic γ-amino acids, which are valuable for mimicking protein secondary structures like helices and β-sheets (Mathieu et al., 2015). Additionally, the synthesis of thiazolidine-2,4-diones and their derivatives reveals their potential antimicrobial activity, suggesting their usefulness in developing new antibacterial and antifungal agents (Abd Alhameed et al., 2019).

Antimicrobial and Antifungal Activity

Novel thiazolidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies highlight the potential of such compounds in addressing resistant strains of bacteria and fungi, offering a pathway to new therapeutic agents. For instance, a series of thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungal isolates, showcasing their therapeutic potential (Abd Alhameed et al., 2019).

Luminescence Properties and Metal Sensing

The study of luminescence properties of lanthanide(III) chelates with polyacid derivatives of thienyl-substituted terpyridine analogues has shown that these compounds are highly luminescent. Such properties make them suitable for applications in molecular imaging, highlighting their potential in biomedical research. The luminescence quantum yields and lifetimes of these chelates, especially for Eu3+ complexes, indicate their utility in time-resolved fluoroimmunoassays and possibly other diagnostic applications (Yuan et al., 2004).

Chemical Reactivity and Synthesis of Hexadentate Chelators

The reactivity of dithiazolide with primary amines has been explored to create new hexadentate ligands for hard metal(III) ions. These findings are relevant for the development of chelating agents that could be used in molecular imaging, demonstrating the versatility and applicability of such compounds in creating complex ligands for specific metal ions (Pailloux et al., 2016).

Mechanism of Action

Target of Action

A structurally similar compound, ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, is known to target nitric oxide synthase, both inducible and endothelial .

Biochemical Pathways

Given its potential interaction with nitric oxide synthase, it may influence pathways related to nitric oxide production and signaling .

properties

IUPAC Name |

2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-7-2-3-12-9(4-7)14-11-13-8(6-17-11)5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMPXEAURLPACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2882140.png)

![Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2882141.png)

![2-[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2882148.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2882155.png)

![6-Methyl-3,6-diazabicyclo[3.1.1]heptane dihydrochloride](/img/structure/B2882159.png)

![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)